molecular formula C13H23NO3 B6608367 Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2839144-39-5

Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B6608367
CAS No.: 2839144-39-5
M. Wt: 241.33 g/mol
InChI Key: OJPHMUPQSIVROF-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1-azaspiro[3.3]heptane core. The molecule contains a hydroxymethyl (-CH2OH) and a methyl (-CH3) group at the 6-position of the spiro ring, along with a tert-butyl carbamate (Boc) protecting group at the 1-position. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for drug discovery and as a synthetic intermediate. The Boc group enhances stability under basic conditions, while the hydroxymethyl group provides a site for further functionalization .

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-6-5-13(14)7-12(4,8-13)9-15/h15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPHMUPQSIVROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxymethyl Group Introduction

A hydroxymethyl group is introduced via nucleophilic addition or reduction. In one protocol, a ketone intermediate (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) is treated with NaBH₄ in methanol, selectively reducing the carbonyl to a hydroxymethyl group. Alternatively, Grignard reagents (e.g., CH₃MgBr) add to ketones, though this may require subsequent oxidation or protection steps to avoid over-alkylation.

Methyl Group Incorporation

The methyl group at position 6 is introduced early in the synthesis. For instance, starting with a methyl-substituted cyclopropane precursor, alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) ensures regioselective methylation. Steric hindrance from the spirocyclic structure necessitates prolonged reaction times (18–24 hours) at 50–60°C to achieve >90% conversion.

tert-Butoxycarbonyl (BOC) Protection

The BOC group is introduced using tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. In a representative procedure, the spirocyclic amine is dissolved in ethyl acetate, treated with Boc₂O (1.0 eq), and stirred with sodium bicarbonate (1.5 eq) at room temperature for 12 hours. This step achieves near-quantitative yields (98–99%) and is critical for protecting the amine during subsequent reactions.

Industrial-Scale Optimization

Industrial methods prioritize cost-effectiveness and scalability. Key adjustments include:

  • Solvent Selection : Replacing THF with methanol reduces costs and simplifies waste management.

  • Catalyst Recycling : Zinc powder from dehalogenation steps is recovered via filtration and reused, lowering material costs by ∼15%.

  • Continuous Flow Systems : Multi-step reactions are performed in continuous flow reactors to enhance reproducibility and reduce reaction times by 40%.

Data Tables: Comparative Analysis of Methods

Method StepReagents/ConditionsYield (%)Purity (%)Reference
Spirocyclic Core FormationZn/NH₄Cl, MeOH, 20°C, 18 h6695
Ketone Reduction to AlcoholNaBH₄, MeOH, 0°C, 2 h8597
BOC ProtectionBoc₂O, NaHCO₃, EtOAc, rt, 12 h9999
MethylationCH₃I, K₂CO₃, DMF, 60°C, 24 h9198

Challenges and Mitigation Strategies

  • Stereochemical Control : The spirocyclic structure’s rigidity limits conformational flexibility, risking undesired diastereomers. Chiral catalysts (e.g., (R)-BINOL) in reduction steps improve enantiomeric excess to >90%.

  • Byproduct Formation : Over-reduction during hydroxymethyl synthesis is minimized by using NaBH₄ instead of LiAlH₄, which offers milder reactivity.

  • Purification : Column chromatography (PE:EA = 5:1) effectively separates the target compound from methylated byproducts, achieving 99% purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties References
Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate 6-(hydroxymethyl), 6-methyl C14H25NO3 255.36 Polar due to -CH2OH; potential for H-bonding.
Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate 6-(Boc-amino)methyl, 6-methyl C18H32N2O4 340.47 Higher molecular weight; reduced solubility in polar solvents.
Tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate 6-amino, 6-methyl C12H22N2O2 226.32 Basic amino group; potential for salt formation.
Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate 6-oxo C10H15NO3 197.23 Ketone group increases electrophilicity; lower polarity than hydroxymethyl analog.
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate 3-hydroxy, 1-oxa C10H17NO4 215.25 Oxa (oxygen) heteroatom alters electronic properties; enhanced metabolic stability.
Tert-butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate 6-formyl C12H19NO3 225.29 Reactive aldehyde group; useful for conjugation or further synthesis.

Structural and Functional Differences

Substituent Effects: Hydroxymethyl vs. Amino/Aldehyde: The hydroxymethyl group in the target compound provides moderate polarity and H-bonding capability, unlike the amino group (basic) or formyl group (reactive). For example, the amino derivative (CAS 2839143-88-1) may exhibit higher solubility in acidic media due to protonation , whereas the formyl analog (CID 118997502) is prone to nucleophilic addition . Oxo vs. Hydroxymethyl: The ketone in tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1363380-93-1) reduces polarity compared to the hydroxymethyl group, impacting crystallization and solubility .

Heteroatom Variations :

  • 1-Oxa vs. 1-Aza : Replacing nitrogen with oxygen (e.g., 1-oxa-6-azaspiro compounds) alters ring electronics. Oxygen increases metabolic stability but reduces basicity, as seen in tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 1349199-63-8) .

Synthetic Utility: The Boc-protected hydroxymethyl compound serves as a versatile intermediate. For instance, the formyl derivative () is a precursor for Schiff base formation, while the amino analog () can undergo amide coupling .

Stability and Reactivity :

  • The Boc group in all analogs provides hydrolytic stability. However, the hydroxymethyl group may oxidize to a carboxylic acid under strong conditions, unlike the more stable methyl or tert-butyl derivatives .

Physicochemical and Spectral Comparisons

  • NMR Signatures :
    • The hydroxymethyl group in the target compound would show distinct 1H NMR signals at δ ~3.5–4.5 ppm (CH2OH) and a broad peak for the hydroxyl proton. This contrasts with the aldehyde proton in the formyl analog (δ ~9-10 ppm) or the singlet for the tert-butyl group (δ ~1.3 ppm) common to all Boc-protected compounds .
  • Chromatographic Behavior: Polar substituents like hydroxymethyl reduce retention time in reverse-phase HPLC compared to non-polar groups (e.g., methyl) .

Biological Activity

Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, including interaction studies, synthesis methods, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₁O₃, with a molecular weight of approximately 241 Da. Its structure features a tert-butyl group, a hydroxymethyl substituent, and an azaspiro framework, which contribute to its distinctive chemical properties and biological interactions.

Biological Activity

Interaction Studies

Initial studies suggest that this compound may interact with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacological profile and guiding further research into its therapeutic potential. For instance, the hydroxymethyl group can undergo oxidation reactions, potentially influencing the compound's reactivity and biological effects.

Potential Applications

The compound has shown promise in several areas:

  • Enzyme Inhibition : It may act as an inhibitor for specific kinases, which are vital in cellular signaling pathways.
  • Receptor Modulation : There is potential for modulating receptor activity, which could lead to therapeutic applications in various diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylateContains an oxo group instead of hydroxymethylPotentially different reactivity due to the carbonyl presence
Tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylateSimilar spirocyclic structure but different functional group positioningMay exhibit different biological activities
Tert-butyl (4s,6r)-6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylateMethyl substitution at another position on the spirocyclic frameworkCould influence steric hindrance and reactivity

These comparisons highlight the uniqueness of this compound in terms of its potential applications and interactions within biological systems, making it a valuable compound for further research in medicinal chemistry and related fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate, and how do reaction parameters impact yield?

  • Methodological Answer : The compound is typically synthesized via iridium-catalyzed amination or spirocyclic ring-forming reactions. Key steps include:

  • Catalyst Systems : Cs₂CO₃ (300 mol%) in DMF at 70–90°C for allylation or alkylation of diazaspiro precursors (e.g., 2,6-diazaspiro[3.3]heptane derivatives) .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates .
  • Purification : Flash column chromatography (SiO₂, hexane:EtOAc gradients) achieves >85% purity, with yields ranging 54–87% depending on substituent steric effects .
    • Critical Parameter Table :
Reaction Temp (°C)CatalystSolventYield (%)Reference
90Cs₂CO₃DMF87
70Cs₂CO₃DMF54

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz, CDCl₃) resolve spirocyclic core signals (e.g., δ 1.35 ppm for tert-butyl protons, δ 4.43 ppm for hydroxymethyl groups) .
  • HRMS/FTIR : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 381.2157) and functional groups (C=O stretch at 1692 cm⁻¹) .
  • HPLC/Chiral Analysis : Determines enantiomeric excess (e.g., 89% ee via chiral columns) for stereochemical validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Room temperature in inert, moisture-free environments; avoid prolonged exposure to light due to potential ester hydrolysis .
  • Handling : Use anhydrous solvents (e.g., THF, CH₂Cl₂) for reactions to prevent decomposition of the tert-butyl carbamate group .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of derivatives, and how do chiral auxiliaries influence stereochemical outcomes?

  • Methodological Answer :

  • Chiral Catalysts : LiAlH₄ or NaH with chiral sulfoxides (e.g., tert-butylsulfinyl groups) induce enantioselectivity (e.g., [α]D²⁸ = ±20.5°), achieving >90% diastereomeric ratios .
  • Mechanistic Insight : Steric hindrance from the spirocyclic core directs nucleophilic attack to specific positions, as shown in X-ray crystallography of intermediates .

Q. How do steric and electronic effects of substituents (e.g., hydroxymethyl vs. methyl) impact functionalization reactions?

  • Methodological Answer :

  • Steric Effects : The methyl group at C6 restricts axial functionalization, favoring equatorial attack in SN2 reactions (e.g., bromination yields drop by 30% with bulkier substituents) .
  • Electronic Effects : Hydroxymethyl groups enhance hydrogen-bonding interactions in transition states, accelerating oxidation rates (e.g., 2x faster than non-hydroxylated analogs) .

Q. What analytical approaches resolve contradictions in crystallographic data for spirocyclic compounds?

  • Methodological Answer :

  • SHELX Refinement : Dual-space algorithms in SHELXD/SHELXL resolve twinning or disorder in spirocyclic structures, validated via R-factor convergence (<5%) .
  • Contradiction Analysis : Discrepancies in bond angles (e.g., 95° vs. 100° in azetidine rings) are resolved by comparing multiple datasets and refining occupancy ratios .

Q. How can reaction pathways be optimized for scalable synthesis without compromising enantiopurity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors minimize batch variability; LiAlH₄ reductions in THF achieve 90% yield at 10 g scale .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments to maintain ee >85% .

Data Contradiction Analysis

  • Example : Yields in (87%) vs. (54%) for similar reactions highlight temperature sensitivity. Higher temps (90°C) favor kinetic control, while lower temps (70°C) reduce byproduct formation but slow reaction rates .

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